AX-15836
CAS No.: 2035509-96-5
Cat. No.: VC0519888
Molecular Formula: C32H40N8O5S
Molecular Weight: 648.78
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2035509-96-5 |
---|---|
Molecular Formula | C32H40N8O5S |
Molecular Weight | 648.78 |
IUPAC Name | 2-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5-methyl-11-methylsulfonylpyrimido[4,5-b][1,4]benzodiazepin-6-one |
Standard InChI | InChI=1S/C32H40N8O5S/c1-5-45-28-20-22(30(41)39-14-12-23(13-15-39)38-18-16-36(2)17-19-38)10-11-25(28)34-32-33-21-27-29(35-32)40(46(4,43)44)26-9-7-6-8-24(26)31(42)37(27)3/h6-11,20-21,23H,5,12-19H2,1-4H3,(H,33,34,35) |
Standard InChI Key | HTFNVAVTYILUCF-UHFFFAOYSA-N |
SMILES | CCOC1=C(C=CC(=C1)C(=O)N2CCC(CC2)N3CCN(CC3)C)NC4=NC=C5C(=N4)N(C6=CC=CC=C6C(=O)N5C)S(=O)(=O)C |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
AX-15836 is characterized by the chemical name 5,11-Dihydro-2-[[2-ethoxy-4-[[4-(4-methyl-1-piperazinyl)-1-piperidinyl]carbonyl]phenyl]amino]-5-methyl,11-(methylsulfonyl)-6H-pyrimido[4,5-b] benzodiazepin-6-one . This complex molecular structure contributes to its high selectivity profile and specific binding characteristics. The compound is available commercially with a purity of ≥98%, making it suitable for precise research applications requiring high-quality reagents . The molecular design of AX-15836 represents a significant improvement over previous ERK5 inhibitors, particularly in terms of target specificity and reduced off-target effects.
Physical and Chemical Characteristics
AX-15836 possesses specific chemical characteristics that contribute to its function as a kinase inhibitor. It was developed through collaborative efforts between ActivX Biosciences Inc. (USA) and Kyorin Pharmaceutical Co. (Japan), representing a next-generation ERK5 inhibitor with enhanced properties compared to its predecessors . The compound's structure enables it to interact specifically with the ATP-binding site of ERK5, blocking its kinase activity while maintaining minimal interaction with other kinases or protein domains.
Mechanism of Action
AX-15836 functions as a highly selective ATP-competitive inhibitor of ERK5 kinase activity, demonstrating an IC50 value of 8 nM . This indicates exceptional potency against its target enzyme. What distinguishes AX-15836 from many other kinase inhibitors is its remarkable selectivity profile, exhibiting greater than 1,000-fold selectivity for ERK5 when tested against a panel of over 200 kinases . This high degree of specificity makes it a valuable tool for isolating ERK5-dependent biological processes from other kinase-regulated pathways.
Paradoxical Effects on ERK5 Signaling
A fascinating aspect of AX-15836's pharmacology is its paradoxical effect on ERK5 signaling. While the compound effectively inhibits the kinase domain of ERK5, research published in Nature Communications has revealed that it simultaneously causes paradoxical activation of ERK5's transcriptional activity . This activation is mediated through ERK5's unique C-terminal transcriptional activation domain (TAD). This dual effect highlights the complexity of ERK5 signaling and suggests that both the kinase domain and the TAD must be considered when studying ERK5 functions or developing ERK5-targeted therapeutics .
Selectivity Profile
The selectivity profile of AX-15836 extends beyond kinases to other protein families. Notably, it exhibits selectivity over bromodomain BRD4, with a Kd value of 3,600 nM . This contrasts with earlier ERK5 inhibitors like XMD8-92, which demonstrated significant off-target interactions with bromodomain-containing proteins . The table below summarizes the key selectivity metrics for AX-15836:
Target | Activity | Value | Reference |
---|---|---|---|
ERK5 | IC50 | 8 nM | |
Other kinases (panel of >200) | Selectivity factor | >1,000-fold | |
Bromodomain BRD4 | Kd | 3,600 nM |
Biological Activity
AX-15836 demonstrates significant biological activity relevant to both cellular processes and potential disease models. The compound increases vomocytosis (the expulsion of pathogens) in human macrophages in vitro, a process that may have implications for immune response to certain infections .
Effects on Infection Models
Beyond its in vitro activity, AX-15836 has shown efficacy in an in vivo zebrafish model of cryptococcal disease, where it reduced the spread of infection . This indicates potential applications in studying host-pathogen interactions and possibly in developing therapeutic approaches for infectious diseases. The ability to modulate immune cell functions suggests broader implications for immunological research using this compound.
Research Applications
The unique properties of AX-15836 make it a valuable tool for investigating ERK5-dependent cellular processes and signaling pathways. Its high selectivity allows researchers to distinguish between effects mediated by ERK5 and those involving other kinases or bromodomain proteins.
ERK5 Signaling Research
AX-15836 has been instrumental in uncovering the complexity of ERK5 signaling. Research using this compound has revealed that both the kinase activity and the transcriptional activation function of ERK5 must be considered when evaluating the role of ERK5 in biological processes . This has significant implications for understanding diseases where ERK5 dysregulation is implicated and for designing effective therapeutic strategies targeting this pathway.
Cellular and Molecular Effects
At the cellular and molecular level, AX-15836 has been used to elucidate specific functions of ERK5 distinct from those of other MAPK family members. The compound's effects on gene transcription mediated by ERK5 have been particularly informative.
ERK5-MEF2D Transcriptional Complex
Research utilizing AX-15836 has demonstrated that compounds binding to ERK5 can drive ERK5:MEF2D transcriptional activity even in the absence of upstream activation by MEK5D . This suggests a direct effect on the conformation or protein-protein interactions of ERK5 that influences its transcriptional functions. Detailed studies using deletion mutants have mapped the region responsible for compound-induced transcriptional activation to the previously reported minimal transcriptional activation domain of ERK5 .
Future Perspectives
The discovery of AX-15836's dual effects on ERK5 signaling has important implications for both basic research and drug development targeting the ERK5 pathway.
Implications for Drug Development
The paradoxical activation of ERK5 transcriptional activity by kinase inhibitors like AX-15836 highlights the need for careful evaluation of ERK5-targeted therapeutics . Future drug development efforts may need to consider approaches that target both the kinase domain and the transcriptional activation domain of ERK5 to achieve comprehensive pathway inhibition.
Research Tool Applications
As a research tool, AX-15836 provides a means to dissect the distinct contributions of ERK5 kinase activity versus its transcriptional activation functions in various biological contexts. This separation of functions may help clarify the specific roles of ERK5 in development, immunity, and disease processes.
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